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Compound of Interest

Compound Name: 5-Aminoquinoxalin-2(1H)-one

Cat. No.: B3032048 Get Quote

5-Aminoquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family.

Quinoxaline derivatives are of significant interest in medicinal chemistry and materials science

due to their diverse biological activities, including antimicrobial, anticancer, and anti-

inflammatory properties, as well as their applications in organic electronics.[1][2] The specific

placement of an amino group at the C5 position and a carbonyl group at the C2 position

creates a unique electronic and structural profile, making it a valuable scaffold in drug

development and a target for synthetic chemistry.[3]

Accurate structural elucidation and purity assessment are paramount for any research or

development involving this molecule. Spectroscopic analysis provides the definitive toolkit for

this purpose. This guide offers a comprehensive, multi-technique approach to the

characterization of 5-Aminoquinoxalin-2(1H)-one, grounded in established principles and

data from related structures. We will explore the expected outcomes from Nuclear Magnetic

Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy,

as well as Mass Spectrometry (MS), providing both theoretical interpretation and practical

experimental workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Core Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise atomic

connectivity of an organic molecule. For 5-Aminoquinoxalin-2(1H)-one, both ¹H and ¹³C NMR
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are essential for confirming the arrangement of protons and carbon atoms on the bicyclic ring

system.

Proton (¹H) NMR Spectroscopy
Expertise & Causality: The choice of solvent is critical for analyzing quinoxalinones. Deuterated

dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range

of heterocyclic compounds and, importantly, to slow the exchange of labile protons (N-H and

NH₂), allowing them to be observed as distinct signals.

Predicted Spectral Features: Based on the structure and data from similar quinoxalin-2(1H)-

one derivatives, the ¹H NMR spectrum is expected to exhibit several key signals.[4][5] The

aromatic region will be complex due to the fused ring system. The protons on the benzene ring

(C6, C7, C8) will likely appear as a series of doublets and triplets, while the lone proton on the

pyrazinone ring (C3) will appear as a singlet. The protons of the primary amine (NH₂) and the

lactam (N1-H) are expected to be broad singlets that are exchangeable with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Aminoquinoxalin-2(1H)-one in DMSO-d₆
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Key Insights

N1-H ~11.0 - 12.0 Broad Singlet

Labile proton of the

lactam amide. Its

downfield shift is due

to hydrogen bonding

and deshielding by the

adjacent C=O group.

C3-H ~8.0 - 8.5 Singlet
Olefinic proton on the

pyrazinone ring.

Aromatic Protons (C6,

C7, C8)
~6.8 - 7.8 Multiplets (dd, t, dd)

Complex splitting

pattern characteristic

of a substituted

benzene ring. Specific

assignments require

2D NMR.

NH₂ ~5.0 - 6.0 Broad Singlet

Labile protons of the

amino group. Position

can vary with

concentration and

temperature.

Experimental Protocol: ¹H NMR

Sample Preparation: Accurately weigh ~5-10 mg of high-purity 5-Aminoquinoxalin-2(1H)-
one.

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

Ensure complete dissolution, using gentle warming or sonication if necessary.

Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for

better signal dispersion.
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Data Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 298 K). Key

parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-2 seconds.

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by

phase and baseline correction. Reference the spectrum to the residual DMSO solvent peak

at δ 2.50 ppm.

Validation: To confirm labile protons, add a drop of D₂O to the NMR tube, shake, and re-

acquire the spectrum. The signals corresponding to N1-H and NH₂ should diminish or

disappear.
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¹H NMR Experimental Workflow

Sample Preparation
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Confirm Labile Protons

Click to download full resolution via product page

Caption: Workflow for ¹H NMR analysis.

Carbon (¹³C) NMR Spectroscopy
Predicted Spectral Features: The ¹³C NMR spectrum will provide a count of the unique carbon

environments. For 5-Aminoquinoxalin-2(1H)-one, 8 distinct signals are expected in the

aromatic/olefinic region, plus one signal for the carbonyl carbon. The carbonyl carbon (C2) of
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the lactam is the most downfield signal, typically appearing around 150-160 ppm.[1] The

carbon bearing the amino group (C5) will be shifted upfield relative to the other aromatic

carbons due to the electron-donating effect of the nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Aminoquinoxalin-2(1H)-one in DMSO-d₆

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Key Insights

C2 (C=O) ~155 - 160
Carbonyl carbon of the lactam,

highly deshielded.

C3 ~145 - 150 Olefinic carbon adjacent to N4.

C4a, C8a (Bridgehead) ~125 - 140
Quaternary carbons at the ring

fusion.

C5 (C-NH₂) ~140 - 148
Aromatic carbon attached to

the amino group.

C6, C7, C8 ~110 - 130
Aromatic carbons of the

benzene ring.

Experimental Protocol: ¹³C NMR The protocol is similar to ¹H NMR, with the primary difference

being the acquisition parameters. A proton-decoupled experiment (e.g., zgpg30) is standard.

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of

scans and a longer acquisition time are required.

Fourier-Transform Infrared (FT-IR) Spectroscopy:
Identifying Functional Groups
Expertise & Causality: FT-IR spectroscopy excels at identifying specific functional groups by

detecting their characteristic vibrational frequencies. For 5-Aminoquinoxalin-2(1H)-one, the

most informative regions of the spectrum will be those corresponding to N-H, C=O, and

C=C/C=N bond stretching.

Predicted Spectral Features: The FT-IR spectrum, typically recorded from a solid sample using

a KBr pellet or an Attenuated Total Reflectance (ATR) accessory, will be dominated by several
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key absorption bands.[1][6]

N-H Stretching: Two distinct bands are expected. The lactam N-H stretch usually appears as

a broad band around 3200-3000 cm⁻¹. The amino group (NH₂) will show two sharper peaks

(symmetric and asymmetric stretches) in the 3400-3200 cm⁻¹ region.[7][8]

C=O Stretching: A strong, sharp absorption band between 1680-1660 cm⁻¹ is the hallmark of

the cyclic amide (lactam) carbonyl group.[1][6]

C=N and C=C Stretching: A series of bands in the 1620-1450 cm⁻¹ region corresponds to the

stretching vibrations of the C=N bond within the pyrazinone ring and the C=C bonds of the

aromatic system.[9]

Table 3: Predicted FT-IR Absorption Bands

Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (Amine,

Asymmetric)
~3400 - 3350 Medium

N-H Stretch (Amine,

Symmetric)
~3320 - 3280 Medium

N-H Stretch (Lactam) ~3200 - 3000 Broad, Strong

C-H Stretch (Aromatic) ~3100 - 3000 Medium-Weak

C=O Stretch (Lactam) ~1680 - 1660 Strong, Sharp

C=N / C=C Stretch (Ring) ~1620 - 1450 Medium-Strong

Experimental Protocol: FT-IR (ATR)

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent like isopropanol.

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to

subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
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Sample Application: Place a small amount of the solid 5-Aminoquinoxalin-2(1H)-one
powder onto the ATR crystal.

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample

and the crystal. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is automatically ratioed against the background

scan to produce the final absorbance spectrum.

FT-IR (ATR) Experimental Workflow

Clean ATR Crystal

Acquire Background Scan

Apply Solid Sample

Acquire Sample Spectrum

Generate Absorbance Spectrum

 

UV-Vis Experimental Workflow

Prepare Dilute Solution
(UV-grade Solvent)

Baseline Correction
(Solvent Blank)

Acquire Spectrum
(200-600 nm)

Identify λmax Values

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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